Dibenzo[b,d]thiophene-3,7-dicarboxylic acid
Übersicht
Beschreibung
Dibenzo[b,d]thiophene-3,7-dicarboxylic acid is an organosulfur compound characterized by two benzene rings fused to a central thiophene ring with carboxylic acid groups at the 3 and 7 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[b,d]thiophene-3,7-dicarboxylic acid typically involves the formation of the dibenzothiophene core followed by carboxylation. One common method includes the reaction of biphenyl with sulfur dichloride in the presence of aluminum chloride to form dibenzothiophene, which is then carboxylated under suitable conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis of dibenzothiophene followed by functionalization to introduce carboxylic acid groups at the desired positions .
Analyse Chemischer Reaktionen
Types of Reactions: Dibenzo[b,d]thiophene-3,7-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the cleavage of the sulfur-carbon bonds.
Substitution: Electrophilic aromatic substitution reactions are common, especially at positions para to the sulfur atom.
Common Reagents and Conditions:
Oxidation: Peroxides are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction.
Substitution: Halogenating agents and Friedel-Crafts catalysts are frequently employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Cleaved sulfur-carbon bonds leading to simpler aromatic compounds.
Substitution: Halogenated or alkylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Dibenzo[b,d]thiophene-3,7-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Wirkmechanismus
The mechanism of action of dibenzo[b,d]thiophene-3,7-dicarboxylic acid is primarily related to its ability to participate in various chemical reactions due to its unique structure. The compound can interact with molecular targets through its carboxylic acid groups and sulfur atom, influencing pathways involved in oxidation-reduction and substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Dibenzothiophene: Similar structure but lacks carboxylic acid groups.
Thiophene: A simpler structure with a single thiophene ring.
Anthracene: Similar aromatic structure but without sulfur.
Eigenschaften
Molekularformel |
C14H8O4S |
---|---|
Molekulargewicht |
272.28 g/mol |
IUPAC-Name |
dibenzothiophene-3,7-dicarboxylic acid |
InChI |
InChI=1S/C14H8O4S/c15-13(16)7-1-3-9-10-4-2-8(14(17)18)6-12(10)19-11(9)5-7/h1-6H,(H,15,16)(H,17,18) |
InChI-Schlüssel |
NAVUESYOIIFRAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)O)SC3=C2C=CC(=C3)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.